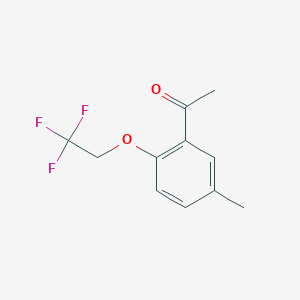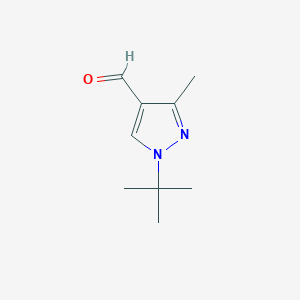
1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by its bromophenylsulfonyl group attached to a piperidin-4-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 3-bromobenzenesulfonyl chloride with N,N-dimethylpiperidin-4-amine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) are employed.
Major Products Formed:
Oxidation: 3-Bromobenzenesulfonyl chloride or 3-bromobenzenesulfonic acid.
Reduction: Piperidin-4-amine derivatives or alcohols.
Substitution: Azides or iodides.
Aplicaciones Científicas De Investigación
1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparación Con Compuestos Similares
1-(3-Bromophenylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
3-Bromobenzenesulfonyl chloride: A related compound used in various chemical syntheses.
Uniqueness: 1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is unique due to its piperidine core, which provides different chemical and biological properties compared to pyrrolidine-based compounds
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
1-(3-bromophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15(2)12-6-8-16(9-7-12)19(17,18)13-5-3-4-11(14)10-13/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWILAPJMXGFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B7860243.png)



![4-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B7860292.png)




![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7860332.png)



